6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and an oxopropyl group in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced via alkylation reactions using suitable alkyl halides or through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one: Known for its potential pharmacological properties.
This compound derivatives: Variations in the substituents can lead to different biological activities.
Other Pyridazinone Compounds: Compounds like 3(2H)-pyridazinone and its derivatives are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a chlorophenyl group and an oxopropyl group with the pyridazinone core. This unique combination may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-(2-oxopropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
InChI Key |
MLTVOZRNPGTTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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